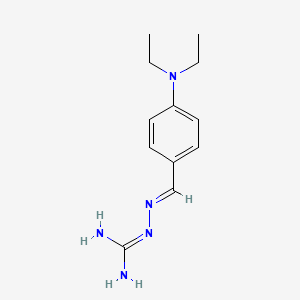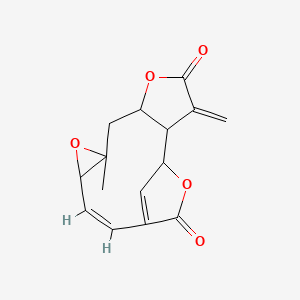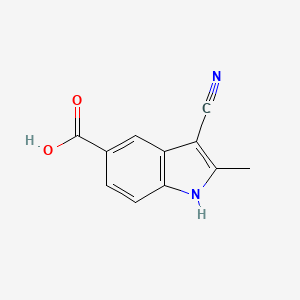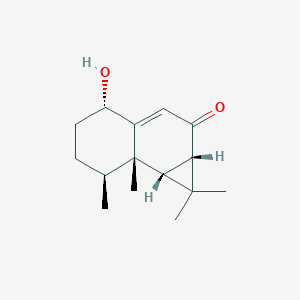
axinysone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axinysone A is a sesquiterpenoid compound with the molecular formula C15H22O2. It is characterized by its unique structure, which includes a gem-dimethylcyclopropane unit. This compound has been isolated from various marine organisms, including sponges and corals, and has shown potential biological activities such as antimicrobial and cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of axinysone A involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule to form the cyclopropane ring, followed by functional group modifications to introduce the hydroxyl and ketone groups. The reaction conditions typically involve the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with adjustments to accommodate larger volumes and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Axinysone A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted cyclopropane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying cyclopropane-containing sesquiterpenoids.
Biology: Investigated for its antimicrobial and cytotoxic properties, making it a potential candidate for developing new antibiotics and anticancer agents.
Medicine: Explored for its potential therapeutic effects in treating infections and cancer.
Wirkmechanismus
The mechanism of action of axinysone A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to cell death in microbial and cancer cells, making it a promising compound for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Axinysone A is unique among sesquiterpenoids due to its gem-dimethylcyclopropane unit. Similar compounds include:
- Nambinone A
- Ent-aristolone
- Thapsuine A
This compound stands out due to its potent antimicrobial and cytotoxic effects, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1 |
InChI-Schlüssel |
KDPNSOLPHGZUAY-NQRSEGCXSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |
Kanonische SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



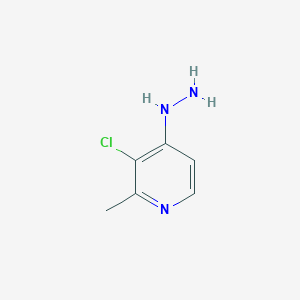
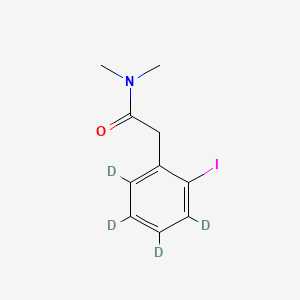
![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
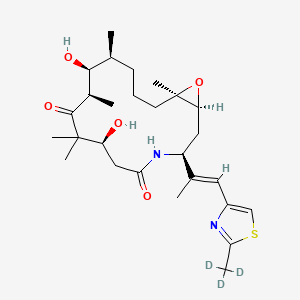
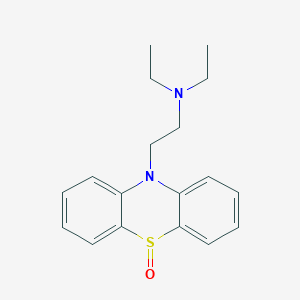
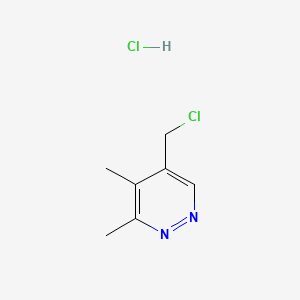

![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
